molecular formula C6H11NaO4 B15143018 sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate

sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate

Cat. No.: B15143018
M. Wt: 174.15 g/mol
InChI Key: RIYNLCMADQUBEM-SPZGMPHYSA-M
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Description

Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate is a derivative of mevalonic acid, which is a key intermediate in the mevalonate pathway. This pathway is crucial for the biosynthesis of sterols, dolichol, heme, and ubiquinone. The compound is of significant interest in various fields of research, including oncology, autoimmune diseases, atherosclerosis, and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate typically involves the deuteration of mevalonic acidThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the deuterated product, and the final compound is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate has several scientific research applications:

    Chemistry: Used as a labeled compound in tracer studies to investigate metabolic pathways.

    Biology: Helps in studying the mevalonate pathway and its role in cell growth and proliferation.

    Medicine: Potential therapeutic applications in treating diseases related to the mevalonate pathway, such as certain cancers and metabolic disorders.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The compound exerts its effects by participating in the mevalonate pathway, which is essential for the biosynthesis of several important biomolecules. It acts as a precursor for the synthesis of sterols, dolichol, heme, and ubiquinone. The molecular targets include enzymes involved in the mevalonate pathway, such as HMG-CoA reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate is unique due to its deuterium labeling, which makes it valuable for tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking of the compound in biological systems, providing insights into metabolic processes and pathways .

Properties

Molecular Formula

C6H11NaO4

Molecular Weight

174.15 g/mol

IUPAC Name

sodium;3,5-dihydroxy-3-(trideuterio(113C)methyl)pentanoate

InChI

InChI=1S/C6H12O4.Na/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/i1+1D3;

InChI Key

RIYNLCMADQUBEM-SPZGMPHYSA-M

Isomeric SMILES

[2H][13C]([2H])([2H])C(CCO)(CC(=O)[O-])O.[Na+]

Canonical SMILES

CC(CCO)(CC(=O)[O-])O.[Na+]

Origin of Product

United States

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